

Application Notes: Quantitative Analysis of RNA with SYBR Green II

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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

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Introduction

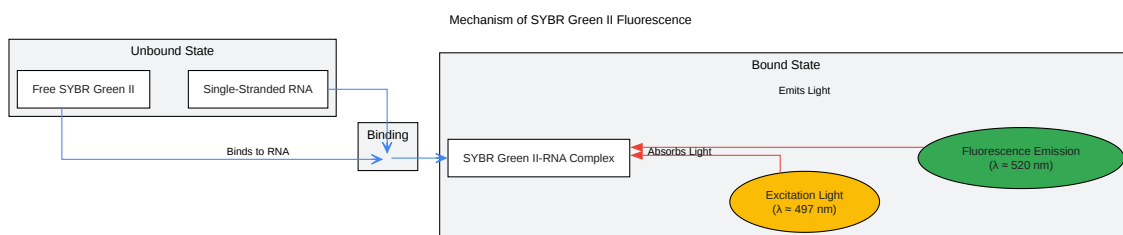
SYBR Green II is a highly sensitive, cyanine-based fluorescent dye widely utilized in molecular biology for the detection and quantification of nucleic acids. While it can bind to both DNA and RNA, it exhibits a significantly higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA, making it an exceptional stain for RNA analysis.^[1] The fluorescence of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex.^{[1][2]} This enhanced fluorescence, combined with a low intrinsic fluorescence of the unbound dye, allows for highly sensitive detection without the need for destaining steps.^{[1][3]}

SYBR Green II is versatile, compatible with various visualization platforms including UV epi- and transilluminators, blue-light transilluminators, and laser-based gel scanners.^{[1][4]} Its primary applications include the staining of RNA in electrophoretic gels (both denaturing and non-denaturing) and quantitative analysis of RNA in solution. Its sensitivity facilitates the detection of low-abundance RNA species, such as viroid RNAs, and is useful in techniques like single-strand conformation polymorphism (SSCP) analysis.^{[1][2][5]}

Mechanism of Action

SYBR Green II is an intercalating dye that binds to nucleic acids. Upon binding to RNA, the dye undergoes a conformational change that leads to a dramatic increase in its fluorescence emission. The unbound dye has very low intrinsic fluorescence, which minimizes background signal. This fluorescence enhancement is the basis for its use in quantification. The

fluorescence of RNA/SYBR Green II complexes is not quenched by common denaturants like urea or formaldehyde, which simplifies protocols for denaturing gels.[1][3]



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Mechanism of SYBR Green II fluorescence upon binding to RNA.

Quantitative Data & Performance

SYBR Green II offers superior sensitivity compared to traditional dyes like ethidium bromide (EtBr). Its performance is influenced by the type of gel and the illumination source used for visualization.

Table 1: Sensitivity Comparison - SYBR Green II vs. Ethidium Bromide

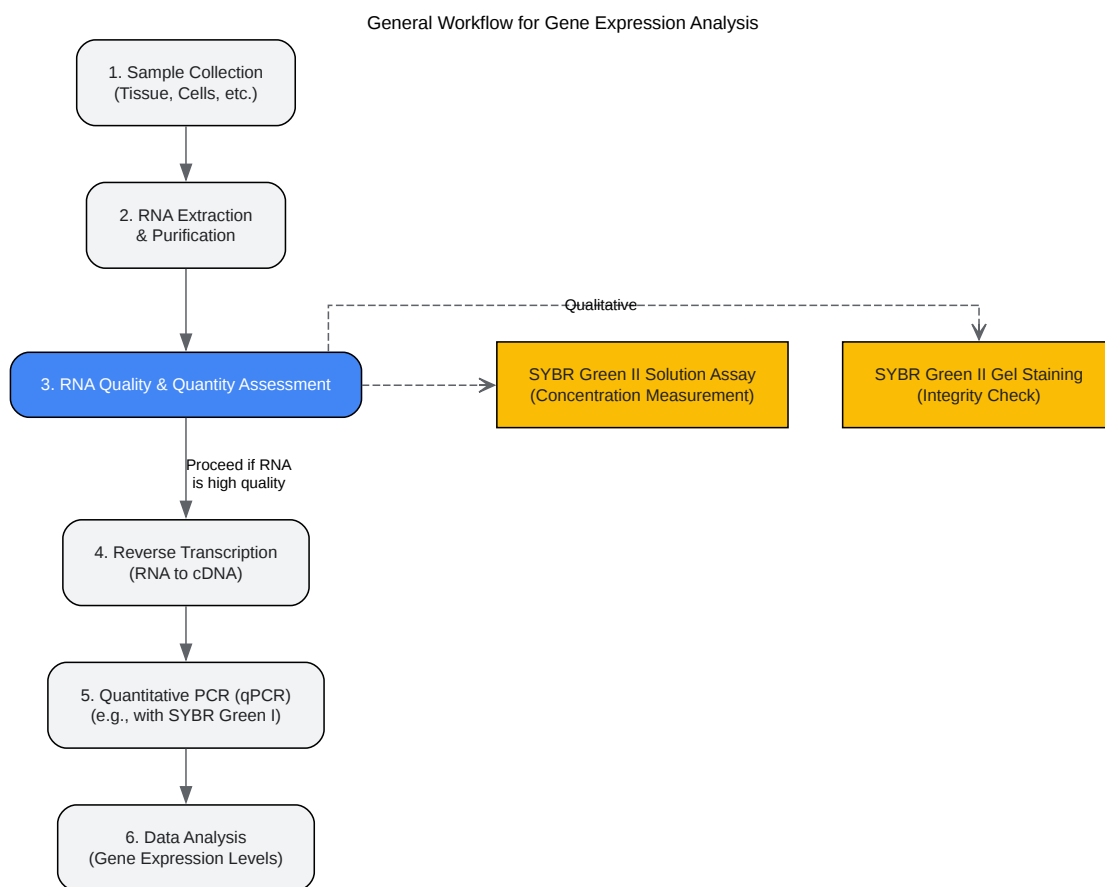
Gel Type & Illumination	SYBR Green II Detection Limit (per band)	Ethidium Bromide Detection Limit (per band)
Non-denaturing Agarose (254 nm epi-illumination)	As low as 100 pg[1][3]	Not optimal
Non-denaturing Agarose (300 nm transillumination)	~500 pg[1][3]	~1.5 ng[1][3]
Denaturing Agarose/Formaldehyde (254 nm epi-illumination)	~1 ng[1][2][3]	>1.5 ng (requires extensive washing)[1][3]
Denaturing Agarose/Formaldehyde (300 nm transillumination)	~4 ng[1][2][3]	>1.5 ng (requires extensive washing)[1][3]

Table 2: Spectral Properties

Property	Wavelength
Maximal Excitation (Primary)	~497 nm[1][2][3]
Secondary Excitation Peak	~254 nm[1][2][3]
Fluorescence Emission	~520 nm[1][2][3]

Experimental Workflow & Protocols

A typical gene expression analysis workflow involves several stages, with RNA quantification being a critical quality control and normalization step. SYBR Green II can be integrated into this workflow for accurate RNA measurement.



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Workflow highlighting RNA quality and quantity assessment steps.

Protocol 1: Post-Electrophoresis Staining of RNA in Gels

This protocol describes the staining of RNA in agarose or polyacrylamide gels after electrophoresis.

Materials:

- SYBR Green II RNA Gel Stain (e.g., 10,000X in DMSO)
- Tris-borate-EDTA (TBE) buffer (89 mM Tris, 89 mM boric acid, 1 mM EDTA, pH 8.0)[3]
- Staining container (plastic, protected from light)
- Gel documentation system with appropriate excitation source and filter

Procedure:

- Perform Electrophoresis: Run RNA samples on a non-denaturing or denaturing (e.g., formaldehyde/agarose) gel using standard protocols.[3]
- Prepare Staining Solution:
 - For non-denaturing polyacrylamide or agarose gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in TBE buffer.[3][4]
 - For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal results.[3][4]
 - Crucial Note: The staining is pH-sensitive. For optimal sensitivity, ensure the final pH of the staining solution is between 7.5 and 8.0.[3][4]
- Stain the Gel:
 - Carefully place the gel into a clean staining container.
 - Add enough staining solution to completely submerge the gel.

- Protect the container from light (e.g., cover with aluminum foil) and agitate gently at room temperature.[2]
- Optimal staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[2]
- Note: There is no need to wash out urea or formaldehyde from denaturing gels prior to staining.[1]
- Destaining (Optional): No destaining is required as the unbound dye has negligible fluorescence.[2][3]
- Visualize and Document:
 - Illuminate the stained gel using an appropriate light source. For highest sensitivity, 254 nm epi-illumination is recommended.[1][3] 300 nm transillumination can also be used.[3]
 - Photograph the gel using a SYBR Green photographic filter. Do not use filters intended for ethidium bromide.[1]

Protocol 2: Quantitative Analysis of RNA in Solution (Microplate Assay)

This protocol is adapted for quantifying RNA in solution, for example, in crude extracts, by using nucleases to differentiate between RNA and DNA fluorescence. This is critical for accurate RNA measurement.

Materials:

- SYBR Green II RNA Gel Stain
- Tris Buffer (5 mM, pH 8.0, containing 0.9 mM CaCl_2 and 0.9 mM MgCl_2)[6]
- RNase-free DNase
- DNase-free RNase
- RNA standards (e.g., calf liver rRNA)[6]

- 96-well microplate (black, for fluorescence)
- Microplate fluorometer (Excitation: ~497 nm, Emission: ~520 nm)

Procedure:

- Prepare a Standard Curve:
 - Prepare a series of dilutions of an RNA standard of known concentration (e.g., 0, 10, 25, 50, 100, 200 ng/μL) in the Tris buffer.
- Set Up Sample Aliquots: For each unknown sample and each standard curve point, prepare three separate aliquots in microplate wells:
 - Aliquot 1 (Total Fluorescence - DNA): Sample + DNase. This will measure the fluorescence from RNA.
 - Aliquot 2 (Total Fluorescence - RNA): Sample + RNase. This will measure the fluorescence from DNA.
 - Aliquot 3 (Residual Fluorescence): Sample + DNase + RNase. This measures background fluorescence from non-nucleic acid components.[\[6\]](#)
- Nuclease Digestion:
 - Add the respective nuclease(s) to each aliquot.
 - Incubate the plate at 37°C for 20 minutes to allow for complete digestion.[\[6\]](#)
- Staining:
 - Prepare a working solution of SYBR Green II in the Tris buffer. The final concentration should be optimized, but a starting point is a 1:2,857 dilution (equivalent to 3.5×10^{-4} of the commercial stock).[\[6\]](#)
 - Add the SYBR Green II working solution to all wells.
- Fluorescence Measurement:

- Incubate for 10-60 minutes at room temperature, protected from light.[6]
- Read the fluorescence of the microplate using a fluorometer set to the appropriate excitation and emission wavelengths for SYBR Green II.
- Data Analysis and Calculation:
 - For each sample and standard, calculate the net fluorescence for RNA:
 - $\text{Net RNA Fluorescence} = (\text{Fluorescence of Aliquot 1}) - (\text{Fluorescence of Aliquot 3})$
 - Plot the Net RNA Fluorescence of the standards against their known concentrations to generate a standard curve.
 - Determine the concentration of the unknown RNA samples by interpolating their Net RNA Fluorescence values onto the standard curve.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Weak or No Signal	- Insufficient amount of RNA loaded. - Incorrect pH of staining buffer. - Degraded RNA.	- Load more RNA or concentrate the sample. - Verify staining buffer pH is between 7.5-8.0.[3] - Check RNA integrity on a denaturing gel.
High Background Fluorescence	- Staining solution used too many times. - Incomplete removal of unbound dye (rare).	- Use fresh staining solution; it can be reused 3-4 times if stored properly.[2] - Briefly wash the gel in DI water post-staining.[4]
Smeared RNA Bands	- RNA degradation. - Overloading of RNA in a precast gel.	- Use fresh, high-quality RNA. Keep samples on ice.[7] - Reduce the amount of RNA loaded, especially if it exceeds 100 ng per lane.[4]
Inaccurate Quantification (Solution Assay)	- Presence of contaminating DNA. - Incomplete nuclease digestion.	- Ensure the three-aliquot method with DNase/RNase is used for specific RNA measurement.[6] - Optimize nuclease concentration and incubation time/temperature.[6]

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